Sincalide is a synthetic, biologically active C-terminal octapeptide of cholecystokinin (CCK-8) characterized by a critical sulfated tyrosine residue. As a highly potent agonist of the CCK1 (CCK-A) receptor, it mediates gallbladder contraction, pancreatic exocrine secretion, and delayed gastric emptying [1]. In procurement and material selection, Sincalide is the benchmark compound for diagnostic hepatobiliary imaging and gastrointestinal receptor assays, prized for its rapid onset of action and exact structural mimicry of endogenous sulfated CCK [2].
Generic substitution of Sincalide in biological assays or diagnostic formulations fails due to strict structure-activity and pharmacokinetic constraints. Substituting with non-sulfated CCK-8 results in a catastrophic loss of CCK1 receptor affinity, rendering the peptide virtually inactive in peripheral gastrointestinal models [1]. Conversely, substituting with Ceruletide (Caerulein)—a related amphibian decapeptide—alters the pharmacokinetic profile by significantly extending the in vivo half-life. This prolonged clearance disrupts standardized dynamic imaging protocols and rapid-washout contractility assays that rely on Sincalide's exceptionally short half-life of 1 to 3 minutes [2].
The biological activity of Sincalide is strictly dependent on the post-translational sulfation of its tyrosine residue. Quantitative binding assays demonstrate that sulfated CCK-8 (Sincalide) binds to the CCK1 (CCK-A) receptor with a 500- to 1000-fold higher affinity compared to non-sulfated CCK-8 [1]. This massive differential dictates that even minor desulfated impurities in a procured batch will disproportionately degrade assay sensitivity and physiological response [2].
| Evidence Dimension | CCK1 (CCK-A) Receptor Binding Affinity |
| Target Compound Data | Sulfated CCK-8 (Sincalide) (Sub-nanomolar affinity) |
| Comparator Or Baseline | Non-sulfated CCK-8 (Micromolar affinity) |
| Quantified Difference | 500 to 1000-fold higher affinity for the sulfated form |
| Conditions | In vitro radioligand binding assays on CCK1-expressing cells |
Buyers must source highly pure, verified sulfated Sincalide, as non-sulfated variants or degradation products cannot trigger the required peripheral CCK1 pathways.
Sincalide is engineered for rapid physiological onset and immediate clearance, possessing an in vivo half-life of merely 1 to 3 minutes [1]. When compared to Ceruletide, which exhibits a more prolonged pharmacokinetic profile, Sincalide allows for precise temporal control over gallbladder contraction and pancreatic secretion without causing prolonged receptor desensitization [2]. This rapid washout is critical for dynamic scintigraphy and repeated-measure ex vivo assays.
| Evidence Dimension | In vivo half-life and clearance |
| Target Compound Data | Sincalide (Half-life ~ 1-3 minutes) |
| Comparator Or Baseline | Ceruletide (Prolonged half-life and extended action) |
| Quantified Difference | Immediate peak action with rapid baseline recovery for Sincalide |
| Conditions | In vivo intravenous administration for gastrointestinal motility |
Procurement for dynamic imaging or time-sensitive contractility models must specify Sincalide to ensure rapid baseline recovery and avoid the extended action of Ceruletide.
The Sincalide sequence contains two methionine residues that are highly susceptible to oxidative degradation into methionine sulfoxide. Unstabilized aqueous formulations of Sincalide exhibit poor shelf-life, generating over 6.5% total impurities within just 1 month of storage [1]. In contrast, formulations stabilized with specific excipients (such as L-methionine or inert gas purging) inhibit this oxidation, maintaining peptide integrity and extending shelf-life significantly [2].
| Evidence Dimension | Oxidative degradation (Methionine oxidation) |
| Target Compound Data | Unstabilized Sincalide (>6.5% impurities at 1 month) |
| Comparator Or Baseline | Stabilized Sincalide formulations (Maintained purity) |
| Quantified Difference | >6.5% impurity formation in unstabilized conditions vs. stable baseline |
| Conditions | Aqueous storage at physiological pH |
Buyers must ensure that procured Sincalide is properly stabilized, lyophilized, or handled under inert conditions to prevent rapid oxidative loss of potency.
Sincalide's rapid clearance (1-3 min half-life) makes it the exact required agent for dynamic imaging of gallbladder ejection fraction, where prolonged action would confound diagnostic timing and patient recovery [1].
Due to its 1000-fold higher affinity over non-sulfated analogs, Sincalide is the mandatory ligand for competitive binding assays targeting the peripheral CCK-A receptor in pharmacological screening [2].
The rapid onset and washout of Sincalide allow for precise, repeated dose-response measurements in isolated gallbladder and pancreatic tissue preparations without inducing long-term receptor desensitization [1].